(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
Overview
Description
Synthesis Analysis
The synthesis of related tetrahydro-2H-pyran compounds typically involves strategic reactions such as the Koenigs–Knorr reaction, which has been demonstrated in the synthesis of n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside, a compound with a similar structure (Mönch et al., 2013). This process highlights the central role of glycosylation reactions in forming the pyran ring system with desired stereochemistry.
Molecular Structure Analysis
The molecular structure of compounds within this family has been extensively studied using crystallography and spectroscopy. For example, the crystal structure of a related compound, (Zukerman-Schpector et al., 2015), revealed a distorted half-boat conformation for the pyran ring, emphasizing the structural diversity achievable within this chemical family.
Chemical Reactions and Properties
Chemical reactions involving tetrahydro-2H-pyran derivatives are crucial for their functionalization and application. Reactions such as condensation with formaldehyde (Bazhykova et al., 2018) and multicomponent reactions (Azzam & Mohareb, 2015) have been explored for synthesizing new derivatives with diverse functionalities.
Physical Properties Analysis
The physical properties of tetrahydro-2H-pyran derivatives, such as solubility and thermal behavior, are influenced by their structural motifs. Research by (Abbas, 1996) on poly(2-acetoxymethyl-3,4-dihydro-2H-pyran) highlights the water solubility and thermal properties of these compounds, which are critical for their practical applications.
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and stability under various conditions, are pivotal for the application of tetrahydro-2H-pyran derivatives. The work of (Magyar & Hell, 2018) on the synthesis of pentasubstituted 4H-pyrans using a molecular sieve-supported zinc catalyst showcases the innovative approaches to enhancing the reactivity and selectivity of these compounds.
Scientific Research Applications
Synthesis of Indolyl Derivatives : A study by Liu et al. (2010) describes the synthesis of indolyl derivatives using a compound structurally related to "(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate". This synthesis is significant in the field of organic chemistry (Liu et al., 2010).
Dual Inhibitory Activities : Xu et al. (2020) investigated a compound with a similar structure for its potent dual inhibitory activities and robust inhibition of blood glucose excursion in rat and mouse models, highlighting its potential in diabetes treatment (Xu et al., 2020).
SGLT2 Inhibitors Synthesis : The work of Liu et al. (2008) focused on a novel approach for preparing C-aryl glucoside SGLT2 inhibitors, using a compound structurally similar to the one . This research contributes to the development of treatments for diabetes (Liu et al., 2008).
Synthesis of Tetrahydrofuran and Tetrahydropyran Derivatives : A study by Mönch et al. (2013) demonstrated the synthesis of a related compound through a Koenigs-Knorr reaction, which is a valuable method in organic synthesis (Mönch et al., 2013).
Application in Statin Synthesis : Troiani et al. (2011) reported the synthesis of a key statin side chain intermediate using a chemoselective pancreatin powder-catalyzed reaction, which is relevant in pharmaceutical manufacturing (Troiani et al., 2011).
Eco-Friendly Synthesis Method : Nikpassand and Farshami (2020) presented an eco-friendly method for synthesizing novel compounds using amino glucose-functionalized silica-coated nanoparticles. This approach is significant for green chemistry (Nikpassand & Farshami, 2020).
Electrocatalytic Cascade Reaction : A study by Elinson et al. (2018) explored an electrolytic process revealing a "green" route to functionalized compounds with biomedical applications (Elinson et al., 2018).
Volatile Compound Synthesis : Chikashita et al. (1993) focused on the stereoselective synthesis of trans isomers of a volatile compound for scientific research, illustrating the compound's utility in analytical chemistry (Chikashita et al., 1993).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .
properties
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-RRMRAIHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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